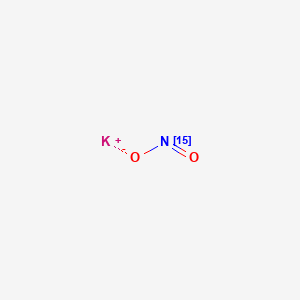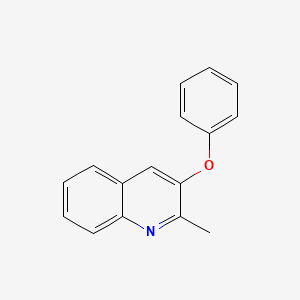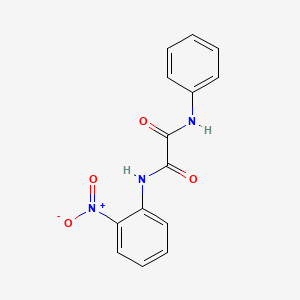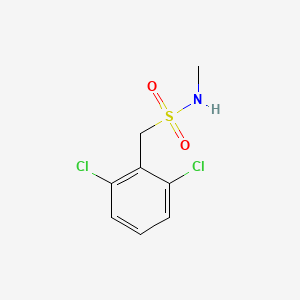
potassium nitrite-15N
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium nitrite-15N is an isotopically labeled compound where the nitrogen atom is enriched with the 15N isotope. This compound is represented by the chemical formula K15NO2. It is a white crystalline solid that is soluble in water and has similar chemical properties to regular potassium nitrite. The isotopic labeling makes it particularly useful in various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
Potassium nitrite-15N can be synthesized through the isotopic exchange reaction between potassium nitrate-15N and water. The reaction involves the reduction of potassium nitrate-15N to this compound using a reducing agent such as lead or through electrolysis . The reaction conditions typically involve heating and the presence of a catalyst to facilitate the reduction process.
Industrial Production Methods
Industrial production of this compound involves the high-temperature thermal decomposition of potassium nitrate-15N. The reaction is as follows: [ 2KNO_3 \rightarrow 2KNO_2 + O_2 ] This method ensures a high yield of this compound and is commonly used in large-scale production .
化学反応の分析
Types of Reactions
Potassium nitrite-15N undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to potassium nitrate-15N in the presence of an oxidizing agent.
Reduction: It can be reduced to potassium hydroxide and ammonia in the presence of a reducing agent.
Substitution: this compound can participate in substitution reactions where the nitrite group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lead, sodium borohydride.
Reaction Conditions: Reactions typically occur under controlled temperatures and may require catalysts to proceed efficiently.
Major Products Formed
Oxidation: Potassium nitrate-15N.
Reduction: Potassium hydroxide, ammonia.
Substitution: Various substituted potassium compounds depending on the reactants used.
科学的研究の応用
Potassium nitrite-15N has a wide range of applications in scientific research:
Chemistry: Used as a tracer in isotopic labeling studies to track the movement and reaction pathways of nitrogen in chemical processes.
Biology: Employed in metabolic studies to understand nitrogen assimilation and utilization in organisms.
Medicine: Utilized in pharmacokinetic studies to investigate the distribution and metabolism of nitrogen-containing drugs.
作用機序
The mechanism of action of potassium nitrite-15N involves its participation in redox reactions where it can act as both an oxidizing and reducing agent. The molecular targets include various enzymes and proteins involved in nitrogen metabolism. The pathways include the nitrogen cycle, where this compound is converted to other nitrogenous compounds through enzymatic reactions .
類似化合物との比較
Similar Compounds
Potassium nitrate-15N: Similar in structure but contains a nitrate group instead of a nitrite group.
Sodium nitrite-15N: Similar in function but contains sodium instead of potassium.
Ammonium-15N chloride: Contains ammonium and chloride ions instead of potassium and nitrite.
Uniqueness
Potassium nitrite-15N is unique due to its specific isotopic labeling, which makes it highly valuable in tracing and studying nitrogen-related processes. Its ability to undergo various chemical reactions and its applications in multiple scientific fields further highlight its versatility and importance .
特性
InChI |
InChI=1S/K.HNO2/c;2-1-3/h;(H,2,3)/q+1;/p-1/i;1+1 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXNHTSHTPBPRFX-IEOVAKBOSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N(=O)[O-].[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[15N](=O)[O-].[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
KNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
86.097 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92937-66-1 |
Source


|
| Record name | 92937-66-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-Thiomorpholinecarboxylic acid, 4-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-, methyl ester, 1,1-dioxide](/img/structure/B3306666.png)

![2,8-Diazaspiro[4.5]decane-2,8-dicarboxylic acid, 2-(1,1-dimethylethyl) 8-(phenylmethyl) ester](/img/structure/B3306681.png)


![(2Z)-2-[(4-bromophenyl)methylidene]-4-hydroxy-6-methyl-2,3-dihydro-1-benzofuran-3-one](/img/structure/B3306707.png)
![3,4-dimethyl-7-(pyridin-4-yl)-6H-[1]benzofuro[3,2-b]chromeno[4,3-d]pyridin-6-one](/img/structure/B3306716.png)
![N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide](/img/structure/B3306717.png)
